4-Methoxybicyclo[2.2.2]octane-1-carboxylic acid 4-Methoxybicyclo[2.2.2]octane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 773-34-2
VCID: VC3799420
InChI: InChI=1S/C10H16O3/c1-13-10-5-2-9(3-6-10,4-7-10)8(11)12/h2-7H2,1H3,(H,11,12)
SMILES: COC12CCC(CC1)(CC2)C(=O)O
Molecular Formula: C10H16O3
Molecular Weight: 184.23 g/mol

4-Methoxybicyclo[2.2.2]octane-1-carboxylic acid

CAS No.: 773-34-2

Cat. No.: VC3799420

Molecular Formula: C10H16O3

Molecular Weight: 184.23 g/mol

* For research use only. Not for human or veterinary use.

4-Methoxybicyclo[2.2.2]octane-1-carboxylic acid - 773-34-2

Specification

CAS No. 773-34-2
Molecular Formula C10H16O3
Molecular Weight 184.23 g/mol
IUPAC Name 4-methoxybicyclo[2.2.2]octane-1-carboxylic acid
Standard InChI InChI=1S/C10H16O3/c1-13-10-5-2-9(3-6-10,4-7-10)8(11)12/h2-7H2,1H3,(H,11,12)
Standard InChI Key DLBDAPLFRGILPT-UHFFFAOYSA-N
SMILES COC12CCC(CC1)(CC2)C(=O)O
Canonical SMILES COC12CCC(CC1)(CC2)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core consists of a bicyclo[2.2.2]octane system, a highly strained tricyclic structure comprising two fused six-membered rings and one three-membered ring. The methoxy (–OCH₃) and carboxylic acid (–COOH) groups are positioned at the 4- and 1-carbons, respectively, creating distinct electronic environments.

PropertyValue
Molecular FormulaC₁₀H₁₆O₃
Molecular Weight184.23 g/mol
IUPAC Name4-Methoxybicyclo[2.2.2]octane-1-carboxylic acid
Functional GroupsCarboxylic acid, Methoxy
Key Structural FeatureRigid bicyclic framework

The bicyclo[2.2.2]octane system enforces a fixed spatial arrangement, reducing conformational flexibility and enhancing stereochemical control in reactions .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 4-methoxybicyclo[2.2.2]octane-1-carboxylic acid can be inferred from methods used for its ester derivative, methyl 4-methoxybicyclo[2.2.2]octane-1-carboxylate:

  • Cyclization of Precursors:
    A bicyclo[2.2.2]octane precursor functionalized with a methoxy group undergoes oxidation to introduce the carboxylic acid moiety. For example, Diels-Alder reactions between appropriately substituted dienes and dienophiles could yield the bicyclic framework.

  • Esterification and Hydrolysis:

    • Step 1: Esterification of 4-methoxybicyclo[2.2.2]octane-1-carboxylic acid with methanol via acid-catalyzed Fischer esterification produces the methyl ester.

    • Step 2: Hydrolysis of the ester under basic conditions (e.g., NaOH) regenerates the carboxylic acid.

Industrial-Scale Production

Industrial synthesis would likely employ continuous flow reactors to optimize yield and purity, as demonstrated for similar bicyclic compounds. Advanced purification techniques, such as preparative chromatography or crystallization, ensure high-purity output suitable for pharmaceutical applications.

Physicochemical Properties

Thermal Stability

The rigid bicyclic structure enhances thermal stability compared to linear analogs. For 4-methylbicyclo[2.2.2]octane-1-carboxylic acid, decomposition temperatures exceed 200°C, suggesting similar resilience for the methoxy derivative.

Solubility and Reactivity

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the carboxylic acid group. Limited solubility in nonpolar solvents.

  • Acidity: The carboxylic acid group has a pKa ≈ 4.5–5.0, comparable to benzoic acid .

  • Reactivity:

    • Esterification: Reacts with alcohols to form esters.

    • Decarboxylation: At elevated temperatures, may lose CO₂ to form 4-methoxybicyclo[2.2.2]octane.

Applications in Scientific Research

Medicinal Chemistry

The compound’s rigid structure makes it a promising scaffold for drug design. Bicyclic frameworks are valued for their ability to:

  • Mimic bioactive conformations of flexible molecules.

  • Enhance metabolic stability by reducing rotational freedom.

Preliminary studies on analogs suggest potential interactions with lysophosphatidic acid receptors (LPARs), implicating roles in cancer and fibrosis research.

Materials Science

  • Polymer Additives: The bicyclic core could improve mechanical strength in polymers.

  • Liquid Crystals: Methoxy and carboxylic acid groups may facilitate mesophase formation in liquid crystalline materials.

Biological Activity and Mechanism

Enzyme and Receptor Interactions

While direct data are scarce, the carboxylic acid group’s capacity for hydrogen bonding and the methoxy group’s electron-donating effects suggest interactions with:

  • Enzymes: Carboxypeptidases or cytochrome P450 isoforms.

  • Receptors: G protein-coupled receptors (GPCRs) involved in signal transduction.

Comparison with Structural Analogs

CompoundMolecular FormulaKey DifferencesApplications
4-Methylbicyclo[2.2.2]octane-1-carboxylic acidC₁₀H₁₆O₂Methyl vs. methoxy substituentPolymer additives, drug design
Methyl 4-methoxybicyclo[2.2.2]octane-1-carboxylateC₁₁H₁₈O₃Esterified carboxylic acidSynthetic intermediate
Bicyclo[2.2.2]octane-1-carboxylic acidC₉H₁₄O₂No substituentsModel compound for strain studies

The methoxy group’s electron-donating nature enhances solubility and alters electronic interactions compared to methyl or unsubstituted analogs.

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